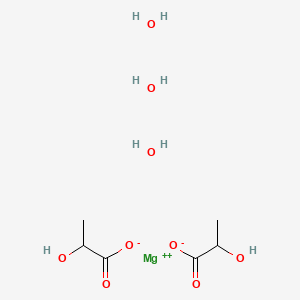

Magnesium 2-hydroxypropanoate trihydrate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;2-hydroxypropanoate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.Mg.3H2O/c2*1-2(4)3(5)6;;;;/h2*2,4H,1H3,(H,5,6);;3*1H2/q;;+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLQXUYQWUDJLB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16MgO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6150-84-1, 18917-93-6 | |

| Record name | Magnesium lactate trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006150841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, bis[2-(hydroxy-.kappa.O)propanoato-.kappa.O]-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di(lactato-O1,O2)magnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM LACTATE TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0890ENQ6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis Methodologies for Magnesium 2 Hydroxypropanoate Trihydrate

Chemo-Enzymatic and Fermentative Production Routes

The primary modern route for synthesizing Magnesium 2-hydroxypropanoate, commonly known as magnesium lactate (B86563), is through chemo-enzymatic processes, with a significant emphasis on fermentation. nih.govnih.gov This approach integrates biological transformations, carried out by microorganisms, with subsequent chemical steps like neutralization and purification. nih.gov

Fermentative production utilizes lactic acid-producing bacteria, such as Lactobacillus paracasei and Lactobacillus plantarum, to convert carbohydrate sources into lactic acid. nih.govresearchgate.net This biological pathway is preferred over complete chemical synthesis due to its use of renewable resources and potential for lower energy consumption. nih.gov The lactic acid produced during fermentation is subsequently neutralized with a magnesium source to form magnesium lactate. nih.govresearchgate.net One study successfully demonstrated the synthesis of magnesium lactate in a DeMan-Rogosa-Sharpe (MRS) medium using both L. paracasei and L. plantarum, with L. paracasei showing greater efficiency by producing 95 g/L of lactate in 2 days, compared to 52 g/L in 2.5 days for L. plantarum. nih.gov

Optimization of Fermentation Conditions and Substrate Utilization

Optimizing fermentation parameters is critical for maximizing the yield and efficiency of magnesium lactate production. Key variables that are manipulated include temperature, pH, substrate concentration, and the specific microbial strain used. nih.govresearchgate.net

A notable area of research is the utilization of alternative, sustainable substrates, such as agricultural by-products. A study investigating the use of tomato juice as a fermentation substrate found that a 50% diluted medium was more effective than undiluted juice. nih.gov Fermentation in 100% tomato juice yielded 72 g/L of magnesium lactate over 13 days, whereas the 50% diluted medium produced a higher concentration of 78 g/L over 14 days. nih.gov This suggests that high concentrations of certain compounds in the undiluted juice may have an inhibitory effect on the microorganisms. nih.gov The most effective result was achieved using a 50% diluted MRS medium, which yielded a lactate concentration of 107 g/L. nih.govresearchgate.net

Table 1: Effect of Substrate on Magnesium Lactate Fermentation by L. paracasei

| Fermentation Medium | Final Lactate Concentration (g/L) | Yield (g/g) | Recovery Rate (%) |

|---|---|---|---|

| 50% Diluted MRS Medium (MRS-2) | 107 | 0.92 | 95.9 |

| 100% Tomato Juice (TMT-1) | 72 | 0.63 | 82.4 |

| 50% Diluted Tomato Juice (TMT-2) | 78 | 0.73 | 91.1 |

Source: Adapted from research findings on lactic acid fermentation. nih.govresearchgate.net

Role of Neutralizing Agents (e.g., Magnesium Carbonate Hydroxide) in Bioreactions

Neutralizing agents are crucial in lactic acid fermentation. As bacteria produce lactic acid, the pH of the fermentation broth decreases, which can inhibit microbial growth and halt metabolic activity. patsnap.com The in-situ neutralization of the acid is therefore essential for sustained production.

Hydrated magnesium carbonate hydroxide (B78521) has been identified as a highly effective neutralizing agent in this process. nih.govresearchgate.net Its use helps maintain the pH within the optimal range for the microorganisms, promoting higher yields of lactic acid, which is directly converted to magnesium lactate. researchgate.netpatsnap.com This specific agent offers a controlled reaction environment, which helps to minimize the formation of impurities and by-products. nih.govresearchgate.net Other magnesium-based neutralizers, such as magnesium oxide and magnesium hydroxide, are also used. aidic.itgoogleapis.com The choice of a suitable magnesium compound is critical for optimizing both the yield and purity of the final magnesium lactate product. researchgate.net

Green Chemistry Principles in Magnesium 2-hydroxypropanoate Trihydrate Synthesis

The fermentative production of magnesium lactate aligns with several core principles of green chemistry. The process is noted for its enhanced sustainability compared to traditional chemical synthesis routes. nih.govresearchgate.net

Key green aspects of this synthesis include:

Use of Renewable Feedstocks : The process utilizes renewable carbohydrate sources, including agricultural by-products like tomato juice, which valorizes what might otherwise be waste streams. nih.gov

Waste Minimization : Employing neutralizing agents like hydrated magnesium carbonate hydroxide reduces the need for harsh chemicals and minimizes waste generation. nih.govresearchgate.net

Atom Economy and Recycling : Advanced process designs aim for a circular economy. For instance, processes have been developed where magnesium hydroxide formed as a by-product can be recycled back into the fermentation step as the neutralizing agent, creating a "salt-less" process with virtually no solid or liquid waste effluents. googleapis.com

Energy Efficiency : Biotechnological routes involving fermentation often have the potential for lower energy consumption compared to conventional chemical methods that may require high temperatures and pressures. nih.gov

Crystallization Engineering and Recovery Processes for Trihydrate Form

Following fermentation, the recovery and purification of magnesium lactate are critical steps to obtain the desired trihydrate crystalline form. The process begins with filtering the fermentation broth to remove biomass and other suspended solids. nih.gov

The clarified solution is then concentrated, typically by heating and stirring to enhance evaporation, until it reaches the point of supersaturation where crystallization begins. nih.gov To ensure the formation of high-purity crystals, it is crucial to control process conditions. For instance, maintaining the fermentation broth at a temperature between 45°C and 75°C keeps the magnesium lactate soluble, preventing premature and uncontrolled crystallization before impurities are removed. google.com Research has also shown that concentrating the broth to a lactate concentration between 150 g/L and 220 g/L is optimal for yielding high-purity crystals. google.com

Once formed, the crystals are separated from the remaining liquid (mother liquor) via methods like vacuum filtration. nih.govgoogle.com The collected crystals are then washed, often with alcohol, to remove residual impurities. nih.gov The final step is drying, for example in an oven at 60°C for 24 hours, to remove moisture and yield the stable crystalline product. nih.gov This recovery process can be highly efficient, with recovery rates reaching up to 95.9% being reported. nih.govresearchgate.net An alternative approach, known as in-situ product removal (ISPR), involves crystallizing the product directly within the fermenter, which can increase productivity and allow for the reuse of the fermentation medium. nih.gov

Scalability and Industrial Process Development Considerations

Scaling up the production of magnesium lactate from the laboratory to an industrial scale involves several key considerations. Conceptual designs for large-scale production have been developed and simulated to assess feasibility and optimize operating variables. aidic.it One such design, based on a 2000-fold scale-up of a lab-scale fermenter, utilized reactive and fractional distillation columns for purification. aidic.it This simulated process demonstrated a high lactic acid conversion rate of 97.25% and a potential production rate of 370.39 kg/h . aidic.it

However, the scalability of processes using certain raw materials, like agricultural by-products, faces challenges. For example, while tomato juice is a viable substrate, issues such as the color of the final product must be addressed through additional purification steps before the process can be considered commercially viable. nih.gov

To enhance industrial efficiency, innovative methods like in-situ product removal (ISPR) by crystallization have been developed. This technique, where the product is crystallized and removed during fermentation, was shown to save 40% of water, 41% of inorganic salts, and 43% of yeast extract compared to traditional fed-batch fermentation, significantly reducing raw material costs and wastewater. nih.gov Furthermore, patented industrial processes describe maintaining a concentration of 5-40% solid magnesium lactate crystals during fermentation to ensure stable operation at high productivity while facilitating efficient product separation. wipo.intgoogle.com

Comprehensive Structural Elucidation and Advanced Characterization Techniques

Crystallographic Investigations of Magnesium 2-hydroxypropanoate Trihydrate

Crystallographic techniques are indispensable for determining the three-dimensional arrangement of atoms within a crystalline solid, providing definitive information on its structure.

Single-Crystal X-ray Diffraction Analysis for Coordination Geometry and Packing

In a study of racemic manganese(II) lactate (B86563) trihydrate, SC-XRD analysis revealed detailed information about its crystal structure. researchgate.net It is reasonable to infer that this compound would exhibit a similar coordination behavior, where the magnesium ion is coordinated by the carboxylate and hydroxyl groups of the lactate anions, as well as by water molecules. The lactate ligands can act as bidentate or bridging ligands, leading to the formation of a complex three-dimensional network. The water molecules play a crucial role in stabilizing the crystal structure through an extensive network of hydrogen bonds.

To illustrate the type of data obtained from such an analysis, the crystallographic data for manganese(II) lactate trihydrate is presented below. researchgate.net

Crystallographic Data for Manganese(II) Lactate Trihydrate

| Parameter | Value |

|---|---|

| Empirical Formula | C6H16MnO9 |

| Formula Weight | 291.12 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.773(2) |

| b (Å) | 6.011(1) |

| c (Å) | 19.115(4) |

| β (°) | 100.99(3) |

| Volume (ų) | 1099.9(4) |

This data allows for the complete determination of the coordination geometry around the metal center and the packing of the molecules within the crystal lattice.

Powder X-ray Diffraction for Crystalline Phase Identification and Polymorphism Assessment

Powder X-ray diffraction (PXRD) is a fundamental technique for the identification of crystalline phases and the assessment of polymorphism. The PXRD pattern of a crystalline solid is a unique fingerprint, characterized by a specific set of diffraction peaks at particular angles (2θ), which correspond to the interplanar spacings (d-values) of the crystal lattice. nih.govnih.gov

The analysis of dietary supplements has demonstrated the utility of PXRD in confirming the presence of magnesium lactate trihydrate as a crystalline phase. nih.gov By comparing the experimental diffraction pattern with standard patterns from databases like the International Centre for Diffraction Data (ICDD) PDF-2, the identity of the compound can be unequivocally confirmed. nih.govresearchgate.net Shifts in peak positions of less than 0.2° in 2θ are generally considered acceptable for phase identification. nih.gov

Furthermore, PXRD is a critical tool for investigating polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs of a substance can exhibit distinct physical properties. Magnesium lactate is known to exist in different hydrated forms, such as the dihydrate and trihydrate, which can be distinguished by their unique PXRD patterns. lohmann-minerals.comnih.govjungbunzlauer.com The presence of different crystalline forms or impurities can be readily detected by the appearance of additional peaks in the diffraction pattern. researchgate.net

Synchrotron Radiation Studies for High-Resolution Structural Insights

Synchrotron radiation provides X-ray beams of exceptional brilliance and intensity, enabling advanced diffraction and spectroscopic studies that are not feasible with conventional laboratory sources. The high resolution of synchrotron-based techniques allows for the detailed structural analysis of complex materials, including those with small crystal sizes or weak diffraction. nih.gov

While specific synchrotron radiation studies on this compound were not found in the reviewed literature, the application of this technique to other magnesium-containing compounds highlights its potential. For instance, synchrotron-based X-ray microscopy has been employed to investigate the formation of hydrated magnesium carbonate phases, providing detailed insights into their morphology and chemical structure. nih.gov Similarly, the crystal structure of magnesium stearate (B1226849) trihydrate has been determined from micrometre-sized single crystals using a microfocused synchrotron X-ray beam, demonstrating the power of this technique for analyzing challenging samples. nih.gov

The application of synchrotron radiation to this compound could provide high-resolution powder diffraction data for unambiguous phase identification and the detection of minor impurities or polymorphic forms. It could also enable the structure determination from microcrystals, providing definitive insights into its coordination chemistry and solid-state architecture. nih.gov

Spectroscopic Characterization Methodologies

Spectroscopic techniques provide valuable information about the functional groups, bonding, and molecular structure of a compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydration States

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule and probing its hydration state. The spectra exhibit characteristic bands corresponding to the vibrational modes of specific chemical bonds.

Although specific spectra for the trihydrate are not detailed, studies on magnesium lactate dihydrate provide a strong basis for the interpretation of the vibrational modes of this compound. researchgate.netresearchgate.net The key functional groups in this compound are the carboxylate (COO⁻), hydroxyl (OH), and C-H groups of the lactate anion, as well as the water of hydration (H₂O).

The FT-IR spectrum of magnesium lactate dihydrate shows characteristic absorption bands. researchgate.net A broad band in the region of 3000-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl group and the water molecules. The asymmetric and symmetric stretching vibrations of the carboxylate group typically appear in the regions of 1540-1610 cm⁻¹ and 1400-1480 cm⁻¹, respectively. The C-H stretching and bending vibrations of the methyl and methine groups are observed in the regions of 2850-3000 cm⁻¹ and 1300-1400 cm⁻¹, respectively.

Raman spectroscopy provides complementary information. The Raman spectrum of magnesium lactate dihydrate also shows characteristic bands for the carboxylate and hydroxyl groups. researchgate.net The presence and nature of the water of hydration can be further investigated through the analysis of the O-H stretching and bending regions in both FT-IR and Raman spectra.

Characteristic Vibrational Bands for Magnesium Lactate Dihydrate

| Wavenumber (cm⁻¹) | Assignment | Technique |

|---|---|---|

| ~3400-3000 | O-H stretching (hydroxyl and water) | FT-IR, Raman |

| ~2980 | C-H stretching (methyl) | FT-IR, Raman |

| ~1590 | Asymmetric COO⁻ stretching | FT-IR, Raman |

| ~1450 | Symmetric COO⁻ stretching | FT-IR, Raman |

| ~1125 | C-O stretching (hydroxyl) | FT-IR |

The analysis of these vibrational spectra confirms the presence of the lactate anion and water molecules in the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of molecules in both solution and the solid state. ¹H and ¹³C NMR are particularly useful for confirming the organic lactate moiety, while solid-state NMR can provide insights into the local environment of the magnesium ion.

In a solution of D₂O, the ¹H NMR spectrum of the lactate anion is expected to show a doublet for the methyl protons (CH₃) and a quartet for the methine proton (CH), due to spin-spin coupling. The chemical shifts of these protons would confirm the presence of the 2-hydroxypropanoate structure.

The ¹³C NMR spectrum provides information about the carbon skeleton. The lactate anion will exhibit three distinct signals corresponding to the methyl carbon, the hydroxyl-bearing methine carbon, and the carboxylate carbon.

Expected NMR Chemical Shifts for the Lactate Anion

| Nucleus | Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | CH₃ | ~1.3 (doublet) |

| ¹H | CH | ~4.1 (quartet) |

| ¹³C | CH₃ | ~21 |

| ¹³C | CH | ~69 |

Solid-state NMR can provide further structural details. While solid-state NMR studies specifically on this compound are not widely reported, studies on other magnesium compounds demonstrate the potential of this technique. ²⁵Mg solid-state NMR, for instance, can directly probe the local environment of the magnesium cation, providing information about its coordination number and the symmetry of the coordination sphere. ¹H solid-state NMR can distinguish between different types of water molecules (coordinated vs. lattice) and hydroxyl groups within the crystal structure. A study on magnesium lactate hydrate (B1144303) has shown distinct peaks in the solid-state ¹³C NMR spectrum corresponding to the methylene, methine, and carboxyl groups. ed.ac.uk

Thermal Analysis Techniques for Dehydration and Decomposition Pathways

Thermal analysis techniques are critical for understanding the behavior of this compound upon heating. These methods provide detailed information about its thermal stability, the loss of water of hydration, and the subsequent decomposition of the anhydrous salt.

Thermogravimetric Analysis (TGA) is employed to monitor the mass of a sample as a function of temperature, revealing distinct stages of mass loss that correspond to specific chemical events like dehydration and decomposition. For hydrated salts like this compound, TGA is particularly useful for determining the number of water molecules present and the temperature ranges over which they are lost.

Studies on similar hydrated magnesium salts, such as magnesium lactate dihydrate, have shown that dehydration can occur in multiple stages. researchgate.net The TGA curve for a hydrated magnesium compound typically shows an initial mass loss corresponding to the release of water molecules. For instance, in some magnesium stearate hydrates, the initial mass loss below 125°C is attributed to the evaporation of both surface and hydrate water. netzsch.com The decomposition of the anhydrous salt follows at higher temperatures. In the case of this compound, the initial weight loss corresponds to the removal of the three water molecules, followed by the decomposition of the magnesium lactate at elevated temperatures.

Table 1: TGA Data for a Representative Hydrated Magnesium Salt (Magnesium Stearate Monohydrate)

| Temperature Range (°C) | Mass Loss Event | Observed Mass Loss (%) |

|---|

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique identifies endothermic and exothermic processes, such as dehydration, melting, and decomposition.

DSC scans of hydrated magnesium salts confirm the events observed in TGA. The dehydration process is typically observed as a broad endothermic peak (or multiple peaks), indicating the energy required to remove the water molecules. For magnesium lactate dihydrate, endothermic peaks corresponding to a multi-stage dehydration process have been observed in the range of 35 to 255 °C. researchgate.netresearchgate.net Following dehydration, further heating leads to the decomposition of the anhydrous salt, which is also characterized by distinct thermal events in the DSC curve. The thermal behavior of magnesium compounds is highly dependent on the nature of the anion, with organic salts like lactate showing thermal transformations at lower temperatures compared to inorganic salts like magnesium oxide. researchgate.net

Table 2: DSC Thermal Events for Magnesium Lactate Dihydrate

| Temperature Range (°C) | Thermal Event | Peak Type |

|---|

Note: The data pertains to the dihydrate form but illustrates the type of thermal events detected by DSC for magnesium lactate hydrates.

Microscopic and Surface Characterization

Microscopy techniques provide direct visual information about the morphology, crystal habit, and surface features of this compound at both micro and nano scales.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the three-dimensional shape and surface topography of crystalline materials. SEM analysis of related magnesium compounds, such as magnesium stearate, has revealed plate-like crystal habits. nih.gov The morphology of crystals can be influenced by the synthesis conditions. For example, studies on magnesium hydroxide (B78521) have shown that hexagonal plate-like particles can be formed. nih.govresearchgate.net The crystal morphology of this compound, when examined by SEM, would likely reveal details about its crystal system, the presence of distinct facets, and the degree of agglomeration of the crystalline particles.

Theoretical and Computational Chemistry Approaches to Magnesium 2 Hydroxypropanoate Trihydrate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Bonding

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules and condensed phases. For Magnesium 2-hydroxypropanoate trihydrate, DFT calculations can provide fundamental insights into its stability, reactivity, and spectroscopic properties. These calculations typically involve solving the Kohn-Sham equations for the system, which approximates the complex many-electron problem into a more manageable set of single-electron equations. The choice of exchange-correlation functional and basis set is crucial for obtaining accurate results that are comparable to experimental data.

While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles of applying DFT to similar metal-organic complexes are well-established. For instance, DFT calculations on magnesium surfaces and other magnesium-containing compounds have been performed to determine their electronic properties and surface energies. researchgate.net

A significant application of DFT is the prediction of vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, and its diagonalization yields the vibrational modes and their frequencies. These predicted spectra can be used to interpret and assign the peaks observed in experimental spectroscopic measurements.

For this compound, DFT calculations would allow for the assignment of characteristic vibrational modes, such as the stretching and bending of C-H, C-C, C=O, and O-H bonds in the 2-hydroxypropanoate ligand, as well as the vibrations associated with the magnesium-oxygen coordination and the water molecules of hydration.

Table 1: Hypothetical DFT-Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H (Lactate) | Stretching | 3300-3500 |

| C-H | Stretching | 2900-3000 |

| C=O (Carboxylate) | Asymmetric Stretching | 1550-1650 |

| C=O (Carboxylate) | Symmetric Stretching | 1350-1450 |

| Mg-O | Stretching | 300-500 |

| H₂O | Bending | 1600-1700 |

Note: This table is illustrative and based on typical frequency ranges for these functional groups. Actual values would require specific DFT calculations.

DFT also enables a detailed analysis of the electronic structure, including the nature of the chemical bonds and the distribution of electron density. The interaction between the magnesium ion (Mg²⁺) and the 2-hydroxypropanoate ligands can be investigated through the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the chemical reactivity and kinetic stability of the compound.

Furthermore, population analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, can be used to determine the partial atomic charges on each atom. This provides a quantitative measure of the charge distribution and the extent of charge transfer between the magnesium ion and the lactate (B86563) ligands, as well as the coordinated water molecules. This information is crucial for understanding the electrostatic interactions that govern the crystal packing and the solvation properties of the compound.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. matlantis.com By solving Newton's equations of motion for a system of interacting atoms, MD simulations can provide a detailed picture of the dynamic processes, such as conformational changes, diffusion, and solvation. For this compound, MD simulations can be particularly insightful for understanding its behavior in solution and the role of the water of hydration.

In an aqueous environment, the magnesium ion is surrounded by a well-defined hydration shell. nih.gov MD simulations can be used to model the structure and dynamics of these hydration shells around the this compound complex. Key properties that can be calculated include the radial distribution function (RDF), which describes the probability of finding a water molecule at a certain distance from the magnesium ion, and the coordination number, which indicates the average number of water molecules in the first hydration shell. nih.gov

The dynamics of water exchange between the hydration shells and the bulk solvent can also be investigated, providing insights into the lability of the coordinated water molecules. nih.gov This is particularly relevant for understanding the dissolution process and the bioavailability of the magnesium salt.

Solid-State Computational Modeling

Solid-state computational modeling focuses on predicting the structure and properties of crystalline materials. For this compound, these methods can be used to understand its crystal structure, lattice energy, and mechanical properties. These simulations often employ periodic boundary conditions to model the infinite, repeating nature of the crystal lattice.

While specific solid-state computational studies on this compound are not readily found, the methodologies have been applied to other magnesium-containing materials. elsevierpure.com Techniques such as DFT with periodic boundary conditions (plane-wave DFT) can be used to optimize the crystal structure, calculate the lattice parameters, and predict the cohesive energy of the crystal. This information is valuable for understanding the stability of the crystal lattice and for comparing with experimental data from X-ray diffraction. Furthermore, computational models can be used to investigate the effect of pressure and temperature on the crystal structure and to predict mechanical properties such as the bulk modulus and elastic constants.

Lattice Energy Calculations for Polymorph Stability

The stability of different polymorphic forms of a crystalline solid is fundamentally governed by their lattice energies. A polymorph is a specific crystalline arrangement of a compound, and different polymorphs can exhibit distinct physical properties. Computational chemistry provides powerful tools to calculate the lattice energy, which is the energy released when ions in the gas phase come together to form a crystal lattice. wikipedia.org A lower, more negative lattice energy generally indicates a more stable crystalline form under a given set of conditions.

For this compound, a computational study would begin with the generation of a crystal energy landscape. This involves predicting a multitude of possible crystal packing arrangements for the molecule. The lattice energy for each of these hypothetical structures would then be calculated using methods such as Density Functional Theory (DFT) with dispersion corrections or through the use of well-parameterized force fields. core.ac.uk

Table 1: Illustrative Lattice Energy Data for Hypothetical Polymorphs of this compound

| Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Relative Energy (kJ/mol) |

| Form I | P2₁/c | -7500 | 0.0 |

| Form II | P-1 | -7492 | +8.0 |

| Form III | C2/c | -7485 | +15.0 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific experimental or computational studies on the polymorphs of this compound are publicly available.

Prediction of Crystal Growth and Morphology

The external shape, or morphology, of a crystal is a critical property that influences its handling and processing characteristics. Computational models are employed to predict the crystal morphology based on its internal crystal structure. The Bravais-Friedel-Donnay-Harker (BFDH) model is a well-established method for this purpose. core.ac.uk The BFDH model posits that the crystal faces that grow the slowest will be the most prominent in the final crystal shape. The growth rate is considered to be inversely proportional to the interplanar spacing (d-spacing) of the crystal lattice planes.

To predict the crystal morphology of this compound, one would first need its determined crystal structure, typically obtained from single-crystal X-ray diffraction. From the unit cell parameters and symmetry, the BFDH model can be used to generate a theoretical crystal habit.

More advanced methods, such as the attachment energy model, provide a more accurate prediction by calculating the energy released when a growth slice attaches to a growing crystal surface. This method accounts for the specific intermolecular interactions at each crystal face. The predicted morphology can then be visualized and compared with experimental observations from techniques like Scanning Electron Microscopy (SEM).

Table 2: Predicted Dominant Crystal Faces and Their Properties for a Hypothetical Crystal Structure of this compound (BFDH Model)

| Miller Index (hkl) | Interplanar Spacing (d) (Å) | Relative Growth Rate (Arbitrary Units) | Morphological Importance (%) |

| (1 0 0) | 12.5 | Low | 45 |

| (0 1 1) | 8.2 | Medium | 25 |

| (1 1 -1) | 6.5 | High | 15 |

| (2 0 0) | 6.25 | High | 10 |

| (0 0 2) | 5.8 | High | 5 |

Note: This table is based on a hypothetical application of the BFDH model and serves as an example of the type of data generated in such a study. No experimental crystal structure for this compound is readily available in open crystallographic databases to perform this calculation.

Coordination Chemistry and Solution Phase Interactions of Magnesium 2 Hydroxypropanoate

Ligand-Binding Modes of 2-hydroxypropanoate to Magnesium Centers

The 2-hydroxypropanoate (lactate) anion is a key alpha-hydroxycarboxylate ligand that demonstrates specific binding patterns to metal centers like magnesium. researchgate.net The primary mode of interaction involves the formation of a chelate ring, which significantly enhances the stability of the resulting complex. nih.gov

In the solid state, such as in magnesium lactate (B86563) trihydrate, the lactate ligand typically acts as a bidentate chelate. It coordinates to the magnesium ion through one oxygen atom of the carboxylate group and the oxygen atom of the hydroxyl group. nih.gov This forms a stable five-membered ring structure. nih.gov This chelation is a common feature for alpha-hydroxycarboxylate ligands binding to metal ions.

The magnesium center in these complexes, such as in magnesium lactate trihydrate, generally exhibits an octahedral coordination geometry. In the crystalline structure of the trihydrate, the central magnesium ion is coordinated to two lactate anions and two water molecules. The remaining water molecule is a crystal water. This six-coordinate environment is a hallmark of magnesium's coordination chemistry. nih.gov

The lactate ligand can also exhibit a bridging behavior, where the carboxylate group coordinates to two different magnesium centers, leading to the formation of polynuclear or polymeric structures. This versatility in binding modes contributes to the diverse structural chemistry of metal lactates.

Hydrolysis and Speciation Studies of Magnesium 2-hydroxypropanoate in Aqueous Solutions

When magnesium 2-hydroxypropanoate trihydrate dissolves in water, it dissociates into magnesium ions (Mg²⁺), lactate ions (CH₃CH(OH)COO⁻), and water molecules. The lactate ion is the conjugate base of a weak acid, lactic acid (pKa ≈ 3.86), and thus is subject to hydrolysis in aqueous solution. researchgate.net

The primary equilibrium in solution involves the association of magnesium and lactate ions to form a 1:1 complex, [Mg(lactate)]⁺. researchgate.net The formation of this species is governed by a stability constant, which quantifies the strength of the interaction. Studies have determined the stability constants for magnesium lactate complexes under various conditions. researchgate.net The speciation in solution—that is, the distribution of magnesium among different chemical forms (free Mg²⁺, [Mg(lactate)]⁺, etc.)—is dependent on factors such as pH, temperature, and the total concentrations of magnesium and lactate. researchgate.net

At the physiological pH of around 7.4, lactic acid is almost completely deprotonated to lactate, maximizing its availability to complex with magnesium. The relatively low solubility of magnesium lactate compared to other salts can facilitate its crystallization from supersaturated solutions, a property relevant in both industrial production and potentially in biological contexts. researchgate.netnih.gov The pH of a 1% aqueous solution of anhydrous magnesium lactate is approximately 6.5. lohmann-minerals.com In processes designed to recover lactate, magnesium lactate can be reacted with a base at a pH between 9 and 12 to precipitate magnesium hydroxide (B78521), leaving the lactate salt in solution. google.com

Table 1: Solubility of Magnesium L-Lactate in Water at Various Temperatures This table presents the solubility of magnesium L-lactate in water, expressed in moles per kilogram of water (mol/kg H₂O), at different temperatures. The data is derived from studies on the physicochemical properties of metal lactates.

| Temperature (°C) | Temperature (K) | Solubility (mol/kg H₂O) |

| 5 | 278.15 | 0.23 |

| 15 | 288.15 | 0.27 |

| 25 | 298.15 | 0.33 |

| 40 | 313.15 | 0.43 |

| 60 | 333.15 | 0.61 |

| 80 | 353.15 | 0.88 |

Source: Data adapted from scientific literature on lactate solubilities. researchgate.net

Formation of Mixed-Ligand Complexes with Magnesium and 2-hydroxypropanoate

Mixed-ligand complexes, also known as ternary complexes, are a critical aspect of coordination chemistry, especially in biological systems where a multitude of potential ligands compete for metal ions. nih.gov The formation of such complexes involving magnesium, 2-hydroxypropanoate, and another ligand (L) can be represented by the equilibrium:

Mg(lactate) + L ⇌ Mg(lactate)(L)

The stability and formation of these ternary complexes depend on the nature of the second ligand. In biological fluids, ligands such as amino acids, peptides, or carboxylates could potentially form mixed-ligand complexes with magnesium and lactate. nih.govjournalofchemistry.org For instance, studies have investigated the formation of ternary complexes of Mg(II) with ligands like alanine (B10760859) and ampicillin. journalofchemistry.org

The formation of mixed-ligand complexes can alter the physicochemical properties, such as solubility and stability, of the parent complexes. The coordination environment of the magnesium ion in these complexes is often octahedral, accommodating the different ligands. mdpi.com The synthesis and characterization of new crystalline mixed-ligand mono- and trinuclear complexes of Mg(II) with other organic ligands have been reported, demonstrating the versatility of magnesium's coordination sphere. mdpi.com These studies are fundamental to understanding the transport and storage of metal ions in biological systems. nih.gov

Kinetics and Thermodynamics of Complexation Reactions

For the reaction:

Mg²⁺ + Lactate⁻ ⇌ [Mg(lactate)]⁺

The stability constant, K, is given by:

K = [[Mg(lactate)]⁺] / ([Mg²⁺][Lactate⁻])

Potentiometric titrations using ion-selective electrodes are a common method to determine these stability constants under specific conditions, such as physiological temperature and ionic strength. researchgate.net For biologically relevant ligands, these measurements are crucial for understanding metal ion speciation in vivo. researchgate.net

The enthalpy (ΔH°) and entropy (ΔS°) changes associated with the complexation can also be determined, providing a more complete thermodynamic profile of the interaction. The kinetics of the complexation reaction, which describe the rates of the forward and reverse reactions, are also important, particularly in dynamic biological processes. nih.gov While detailed kinetic data for magnesium lactate complexation is not as widely reported as thermodynamic data, it is known that magnesium's interactions are generally labile, meaning the ligands exchange rapidly. This is a characteristic feature of Mg²⁺ complexes and is essential for its role in many enzymatic reactions where rapid binding and release of substrates are required. nih.govresearchgate.netnih.gov

| Ligand | Complex | log β |

| Lactate | [Mg(Lactate)]⁺ | 1.17 |

| Citrate (B86180) | [Mg(Citrate)]⁻ | 3.22 |

| Glycinate | [Mg(Glycinate)]⁺ | 1.60 |

| Aspartate | [Mg(Aspartate)] | 2.55 |

| Glutamate | [Mg(Glutamate)] | 2.45 |

Source: Data from simultaneous measurements with magnesium ion-selective and pH glass electrodes. researchgate.net

Advanced Applications of Magnesium 2 Hydroxypropanoate Trihydrate in Non Biomedical Research

Precursor in Advanced Materials Synthesis

The unique chemical structure of magnesium 2-hydroxypropanoate trihydrate allows it to serve as a valuable starting material, or precursor, in the synthesis of sophisticated material systems. Its decomposition and reaction pathways are being explored to create materials with tailored properties for specific, non-biomedical applications.

Fabrication of Magnesium Oxide Nanostructures and Thin Films

Magnesium oxide (MgO) is a functionally important ceramic material with applications in catalysis, refractory materials, and electronics. Research has demonstrated that magnesium salts are common precursors for the synthesis of MgO nanostructures, such as nanoparticles, nanowires, and thin films. nih.govnih.govjungbunzlauer.com The synthesis process typically involves the thermal decomposition of a magnesium-containing compound. jungbunzlauer.com

While direct use of magnesium lactate (B86563) is not extensively documented, a key pathway involves its conversion to magnesium hydroxide (B78521) (Mg(OH)₂), a well-established direct precursor for MgO. mdpi.comoceanchemgroup.com For instance, a process known as a "SWAP reaction" can be employed where an aqueous solution of magnesium lactate is reacted with a base like sodium hydroxide at a controlled pH. nih.gov This reaction precipitates magnesium hydroxide particles, which can then be easily separated. nih.gov Subsequent heating of the magnesium hydroxide (calcination) results in the formation of magnesium oxide. mdpi.com

The characteristics of the resulting MgO nanoparticles, such as their size and morphology, can be influenced by the conditions of the initial precipitation and subsequent calcination steps. nih.gov Various methods are used to fabricate MgO nanostructures from magnesium precursors, including co-precipitation, sol-gel, hydrothermal, and combustion synthesis. nih.govnih.gov For the fabrication of thin films, techniques like spray pyrolysis are employed, where a solution containing a magnesium precursor is sprayed onto a heated substrate to form a uniform film. researchgate.netmdpi.comlohmann-minerals.com The concentration of the magnesium precursor in the solution is a critical parameter that affects the crystalline quality and surface morphology of the resulting MgO thin film. researchgate.net

Table 1: MgO Nanostructure Synthesis Methods from Magnesium Precursors

| Synthesis Method | Precursor Example(s) | Resulting MgO Structure | Key Process Feature | Reference(s) |

|---|---|---|---|---|

| Co-precipitation | Magnesium Nitrate (B79036), Magnesium Chloride | Nanoparticles, Nanorods | Precipitation followed by calcination. nih.govmdpi.com | nih.govmdpi.com |

| Spray Pyrolysis | Magnesium Nitrate | Thin Films | Spraying of precursor solution onto a heated substrate. researchgate.netmdpi.comlohmann-minerals.com | researchgate.netmdpi.comlohmann-minerals.com |

| Microwave Hydrothermal | Magnesium Acetate (B1210297) | Nanowires | Microwave-assisted synthesis in an aqueous solution. jungbunzlauer.com | jungbunzlauer.com |

Integration into Bio-inspired and Sustainable Materials Systems (Non-Implantable)

The principles of green chemistry and sustainability are driving research into materials that are biodegradable, derived from renewable resources, or contribute to more environmentally friendly processes. This compound fits well within this paradigm due to its components: the lactate anion is readily derived from the fermentation of biomass. mdpi.comresearchgate.net

One area of application is in sustainable agriculture. While often used as a nutrient source, recent studies have explored metal lactates as biostimulants that can enhance plant growth and nutrition. nih.gov Supplying essential metals in a lactate form provides a labile carbon source for soil microbes and can be comparable to traditional inorganic salts for plant uptake, representing a more sustainable approach to crop management. nih.gov

Furthermore, the production of magnesium lactate itself is being optimized for sustainability. Processes that utilize fermentation of agricultural by-products, such as tomato juice, to produce lactic acid, which is then neutralized to form magnesium lactate, contribute to a circular economy by valorizing waste streams. mdpi.comresearchgate.net Such bio-based production methods reduce reliance on traditional chemical synthesis and minimize waste. mdpi.comresearchgate.net

In the broader field of sustainable polymers, magnesium compounds are used as additives. For example, magnesium hydroxide, which can be synthesized from magnesium lactate, is employed as an environmentally friendly flame retardant in polymers like ethylene-vinyl acetate (EVA) and polypropylene. mdpi.comoceanchemgroup.comresearchgate.net It works by endothermically decomposing to release water vapor, which dilutes flammable gases and cools the material's surface. oceanchemgroup.com While this application is indirect, it highlights how derivatives of magnesium lactate can be integrated into sustainable material systems to improve safety without resorting to halogenated flame retardants. mdpi.commdpi.com

Role in Green Solvents and Catalysis Research

The search for more environmentally benign solvents and more efficient catalytic systems is a major focus of modern chemical research. This compound and its constituent ions are proving to be valuable in these efforts.

Utilization in Ionic Liquid Synthesis and Characterization

Ionic liquids (ILs) are salts with melting points below 100°C, often considered "green solvents" due to their negligible vapor pressure. The properties of an ionic liquid can be tuned by changing the cation-anion pair. The lactate anion, derivable from magnesium lactate, is a bio-based and often biodegradable component for creating novel ionic liquids.

Research has shown the successful synthesis of imidazolium-based ionic liquids with organic anions, including lactate. fishersci.com A common method is a Brønsted acid-base neutralization reaction between an organic base (like 1-methylimidazole) and lactic acid. fishersci.com Alternatively, magnesium lactate can serve as a source of the lactate anion in a metathesis reaction, where it would be reacted with another salt to exchange ions and form the desired ionic liquid. The synthesis of magnesium-containing ionic liquids is also an active area of research, where a magnesium salt is dissolved in an existing ionic liquid to create an electrolyte. epa.govnih.gov These systems are particularly studied for electrochemical applications like batteries. epa.gov

Table 2: Examples of Lactate-Containing Ionic Liquids

| Cation | Anion | Synthesis Method Mentioned | Potential Application Area | Reference(s) |

|---|---|---|---|---|

| 1-Methylimidazolium | Lactate | Acid-base neutralization | Green Solvents | fishersci.com |

| 1-Ethyl-3-methylimidazolium | Lactate | Metathesis (from calcium lactate) | Green Solvents | fishersci.com |

Application as a Precursor in Polymerization Catalysis (e.g., Ring-Opening Polymerization of Lactide)

One of the most significant applications of magnesium lactate's parent acid, lactic acid, is in the production of poly(lactic acid) (PLA), a biodegradable and biocompatible polyester. The most efficient method for producing high molecular weight PLA is the ring-opening polymerization (ROP) of lactide, the cyclic dimer of lactic acid. Magnesium-based complexes have emerged as highly active and effective catalysts for this polymerization. nih.govnih.govmdpi.comnih.gov

Researchers have synthesized various magnesium complexes, often with alkoxide initiators, that demonstrate excellent control over the polymerization process. nih.govnih.gov These catalysts can produce PLA with a predictable molecular weight and a narrow molecular weight distribution, which are signs of a "living" or controlled polymerization. mdpi.com The structure of the ligands supporting the magnesium center plays a crucial role in determining the catalyst's activity and the stereoselectivity of the polymerization. mdpi.com For instance, some magnesium catalysts show a preference for producing heterotactic or isotactic PLA from racemic lactide. nih.govmdpi.com

Kinetic studies reveal that the polymerization mechanism can vary depending on the catalyst structure and reaction conditions, sometimes following first-order kinetics with respect to the monomer (lactide) concentration. mdpi.com The high efficiency of these magnesium catalysts makes them attractive for the industrial-scale, sustainable production of PLA from renewable resources.

Table 3: Performance of Selected Magnesium Catalysts in Lactide ROP

| Catalyst Type | Monomer | Resulting Polymer | Key Finding(s) | Reference(s) |

|---|---|---|---|---|

| Binuclear Mg alkoxide | L-lactide | Isotactic PLA | Efficient initiator, narrow polydispersity. Mechanism is temperature-dependent. | nih.gov |

| Mg complex with NNO ligand | rac-lactide | Atactic/Heterotactic PLA | Good catalytic performance, living/controlled polymerization. | mdpi.com |

Analytical Chemistry Method Development for Environmental or Industrial Matrices

The increasing use of magnesium lactate in various industrial processes, from sustainable agriculture to chemical synthesis, necessitates the development of reliable analytical methods to monitor its concentration in different environmental and industrial samples, such as soil or wastewater. nih.govnih.gov The analysis can focus on the intact salt, the magnesium cation, or the lactate anion.

A variety of standard analytical techniques can be employed for the determination of magnesium lactate. For elemental analysis of magnesium, techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption (AA) spectroscopy are highly sensitive and accurate. These methods are suitable for determining the total magnesium content in a liquid sample, such as industrial effluent, after appropriate sample preparation. nih.gov Wavelength-Dispersive X-ray Fluorescence (WD-XRF) is another technique used for elemental composition analysis of solid samples.

To identify and quantify the lactate component, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) are often used. For structural confirmation and purity analysis of the crystallized compound, techniques like X-ray Diffraction (XRD) are used to verify the crystalline phase, while Scanning Electron Microscopy (SEM) can be used to observe the crystal morphology.

In the context of industrial wastewater analysis, methods approved by regulatory bodies like the U.S. Environmental Protection Agency (EPA) are typically used. nih.gov While a specific standardized method for "magnesium lactate" may not be listed, methods for individual components (magnesium and organic acids) would be adapted. For instance, analyzing the kinetic study of ethyl lactate synthesis from magnesium lactate requires analytical monitoring to determine reaction rates and yields, highlighting the practical application of these analytical methods in an industrial context.

Chromatographic Separation Techniques for Detection and Purity Assessment in Research Samples

In non-biomedical research, ensuring the purity and accurate detection of this compound in various sample matrices is crucial. High-Performance Liquid Chromatography (HPLC) is a principal technique for this purpose. Research indicates that HPLC can be effectively used to determine the purity of magnesium lactate, with some commercial grades achieving 98% purity as measured by this method. selleckchem.com

While specific non-biomedical research applications are not extensively detailed in the provided literature, the methodologies used in pharmaceutical and food analysis can be adapted for research in materials science or industrial process monitoring. For instance, the enantiomeric purity of similar magnesium salts, like magnesium aspartate, has been successfully evaluated using chiral capillary zone electrophoresis and HPLC with fluorescence detection. nih.govresearchgate.net These advanced techniques can distinguish between different stereoisomers, which is critical for research in areas where specific isomeric forms may influence material properties. nih.gov

Below is a table summarizing chromatographic techniques applicable to the analysis of magnesium lactate and related compounds in a research context.

Table 1: Chromatographic Techniques for Magnesium Lactate Analysis

| Technique | Application | Key Parameters | Reference |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment of bulk material. | Purity levels of ≥98% are commercially available and verified by HPLC. | selleckchem.com |

| Chiral Capillary Zone Electrophoresis | Enantiomeric purity determination of related magnesium salts. | Utilizes cyclodextrins as chiral selectors. | nih.govresearchgate.net |

| HPLC with Chiral Derivatization | Orthogonal method for enantiomeric purity. | Involves derivatization with reagents like o-phthaldialdehyde and N-acetyl-L-cysteine. | nih.govresearchgate.net |

Spectrophotometric and Electrochemical Methods for Quantitative Analysis

Quantitative analysis of this compound in non-biomedical research samples can be performed using spectrophotometric and electrochemical methods. These techniques are valuable for determining the concentration of the compound in various solutions and materials.

Spectrophotometric methods for magnesium determination often involve the use of specific reagents that form a colored complex with the magnesium ion. acs.orgnih.gov For instance, reagents like sodium 1-azo-2-hydroxy-3-(2,4-dimethylcarboxanilido)-naphthalene-1´-(2-hydroxybenzene-5-sulfonate) have been used for the spectrophotometric determination of magnesium. acs.org While these methods are often applied to biological samples, the principles are directly transferable to quantifying magnesium content in non-biomedical research samples, such as in studies of material degradation or ion exchange processes.

Electrochemical methods also present a viable option for quantitative analysis. The kinetic study of ethyl lactate synthesis from magnesium lactate utilized analytical methods to track the reaction progress, a context where electrochemical sensors could potentially be employed for real-time monitoring. tci-thaijo.org The development of ion-selective electrodes for lactate or magnesium could provide a rapid and sensitive means of quantification in various research settings.

Table 2: Analytical Methods for Quantitative Analysis

| Method | Principle | Application in Research | Reference |

| Spectrophotometry | Formation of a colored complex with magnesium ions. | Quantifying magnesium content in solutions or dissolved solids. | acs.orgnih.gov |

| Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by free magnesium atoms. | Rapid quantitative analysis of magnesium content in powders and solid forms. | researchgate.net |

| Titration | Chemical titration to determine concentration. | Assay of bulk material, with purity often specified between 98.0% and 103.0%. | fujifilm.com |

Crystallization Engineering and Controlled Release Mechanisms (Non-Drug Delivery)

The study of crystallization is fundamental to controlling the physical properties of this compound for various applications. nih.gov In non-biomedical fields, engineering the crystallization process allows for the production of crystals with specific sizes, shapes, and purities, which is essential for applications in food technology, agriculture, and materials science.

Research has shown that factors such as temperature, supersaturation, and the presence of impurities significantly affect the crystallization of magnesium lactate. google.comgoogle.com For example, the crystallization temperature influences the concentration of lactic acid in the supernatant, with lower temperatures generally leading to higher removal efficiency of lactic acid as magnesium lactate crystals. google.com One study identified 42°C as an optimal crystallization temperature for an in-situ product removal process, balancing efficiency with energy costs. nih.govgoogle.com The concentration of the lactate solution is also critical; concentrations between 160 g/L and 185 g/L were found to be optimal for forming high-purity crystals, while concentrations outside this range led to higher incorporation of impurities. google.com

Controlled release is another area where the properties of this compound are being explored in a non-drug delivery context. The principles of controlled release from polymeric matrices, which involve diffusion, swelling, and erosion, are applicable to the development of systems for the controlled release of nutrients in agriculture or flavorants in food products. nih.govresearchgate.net Hydrogels based on poly(magnesium acrylate), a related polymer, have been shown to effectively control the release of small, highly hydrophilic molecules through diffusion and swelling mechanisms. nih.govresearchgate.net The crosslinking degree of the polymer and the pH of the surrounding medium were found to significantly influence the release rate. nih.gov These principles can be applied to design systems where this compound or its components are released in a controlled manner for specific non-biomedical purposes.

Table 3: Factors Influencing Magnesium Lactate Crystallization

| Parameter | Effect | Optimal Condition/Observation | Reference |

| Temperature | Influences solubility and crystal yield. | Crystallization at 42°C provides a good balance of product removal and energy savings. | nih.govgoogle.com |

| Lactate Concentration | Affects purity and crystal formation. | An initial concentration of ~140 g/L was found effective for initiating crystallization. | google.comgoogle.com |

| pH | Affects crystallization and precipitation. | Maintaining a specific pH is crucial for maximizing product removal rate. | google.com |

| Seed Crystals | Can promote crystallization. | In some processes, crystallization can be achieved efficiently without the addition of seed crystals. | nih.gov |

Future Research Directions and Interdisciplinary Perspectives on Magnesium 2 Hydroxypropanoate Trihydrate

Exploration of Novel Synthetic Pathways and Sustainable Production

The future of Magnesium 2-hydroxypropanoate trihydrate production is increasingly geared towards environmentally benign and economically viable methods. Research is moving away from conventional chemical synthesis towards innovative and sustainable pathways, primarily centered on biotechnology and the valorization of waste streams.

A significant area of development is the use of microbial fermentation to produce lactic acid, the precursor to magnesium lactate (B86563). mdpi.com This biological approach utilizes renewable resources and can have a lower energy footprint compared to traditional chemical methods. mdpi.commdpi.com Advances in metabolic engineering have led to the development of modified microbial strains, such as Lactobacillus paracasei and Lactobacillus plantarum, with enhanced capabilities for producing high concentrations of lactic acid. mdpi.comresearchgate.net Researchers are optimizing fermentation conditions—including temperature, pH, and substrate concentration—to maximize yield and efficiency. researchgate.net

A key innovation in sustainable production is the integration of fermentation with green chemistry principles. One such method involves the synthesis of magnesium lactate through lactic acid fermentation where the acid is neutralized with hydrated magnesium carbonate hydroxide (B78521). mdpi.comresearchgate.net This neutralizing agent is preferred for its ability to create a controlled reaction environment, which minimizes the formation of impurities and by-products. researchgate.net This integrated approach reduces reliance on harsh chemicals and aligns with the principles of green chemistry. researchgate.net

Furthermore, the use of agricultural by-products as fermentation substrates is a promising avenue for sustainable production. For example, studies have demonstrated the successful use of tomato juice as a medium for lactic acid fermentation, achieving high lactate concentrations and subsequent crystallization recovery rates of up to 95.9%. mdpi.comresearchgate.net This strategy not only provides a cost-effective raw material but also addresses waste management by valorizing agricultural surplus. mdpi.com

Table 1: Comparison of Synthesis Methods for Magnesium Lactate

| Feature | Conventional Chemical Synthesis | Fermentation-Based Synthesis |

| Starting Materials | Acetaldehyde, Hydrocyanic Acid mdpi.com | Renewable Biomass (e.g., Glucose, Agricultural By-products) mdpi.commdpi.com |

| Key Process | Chemical reaction | Microbial Fermentation & Neutralization mdpi.com |

| Sustainability | Higher environmental impact, reliance on fossil fuels | Lower environmental impact, use of renewable resources mdpi.comresearchgate.net |

| Example Yield | Dependent on specific process | Up to 107 g/L lactate concentration reported mdpi.comresearchgate.net |

| Product Recovery | Varies | Up to 95.9% via crystallization researchgate.net |

Integration with Machine Learning for Materials Discovery and Design

The traditional trial-and-error approach to materials discovery is often time-consuming and resource-intensive. nih.gov Machine learning (ML) is emerging as a powerful tool to accelerate this process, offering a paradigm shift from random experimentation to data-driven material design. nih.govyoutube.com For a compound like this compound, ML can be leveraged to predict synthesis outcomes, discover novel crystalline forms (polymorphs), and design materials with tailored properties.

One of the key applications of ML in this field is the prediction of reaction success. cailiaoniu.com Researchers can train ML models, such as Support Vector Machines (SVMs), on large datasets compiled from historical experiments. cailiaoniu.comchemintelligence.com Crucially, these datasets include information from both successful and "failed" or unsuccessful syntheses. cailiaoniu.comchemintelligence.com By analyzing a wide range of parameters—including reactant properties (e.g., molecular weight, electronegativity), experimental conditions (e.g., temperature, pH, reaction time), and solvent choice—the ML model learns the complex relationships that govern crystal formation. cailiaoniu.comchemintelligence.com This approach has been shown to predict the conditions for forming new materials with high accuracy, significantly outperforming traditional human-led strategies. cailiaoniu.comchemintelligence.com

Beyond predicting synthesis success, ML can accelerate the discovery of materials with specific functionalities. arxiv.org By building a database of known materials and their properties, an ML model can be trained to predict the characteristics of hypothetical compounds based solely on their chemical composition and structure. arxiv.org This computational screening allows researchers to identify promising candidates for specific applications before committing to extensive laboratory work. For this compound, this could involve designing derivatives with enhanced bioavailability or specific thermal properties. The feedback loop, where experimental results are used to refine the ML model, creates an increasingly efficient cycle of discovery. cailiaoniu.com

Table 2: Potential Input Features for an ML Model to Predict this compound Synthesis

| Category | Example Features |

| Organic Reactant Properties | Molecular Weight, Polar Surface Area, Number of Hydrogen-Bond Donors chemintelligence.com |

| Inorganic Reactant Properties | Pauling Electronegativity, Mean Mole-Weighted Atomic Radii chemintelligence.com |

| Experimental Conditions | Temperature, Reaction Duration, pH, Molar Ratios of Reactants cailiaoniu.com |

| Solvent Properties | Polarity, Boiling Point, Dielectric Constant |

| Predicted Outcome (Class) | No Solid Product, Amorphous Solid, Polycrystalline Solid, Single Crystal chemintelligence.com |

Advanced In Situ Characterization Techniques for Dynamic Processes

Understanding the dynamic processes of crystallization and phase transformation is critical for controlling the final properties of this compound. Advanced in situ characterization techniques, which monitor these processes in real-time within the reaction vessel, offer unprecedented insights that are not achievable through conventional ex situ (post-reaction) analysis.

A powerful example of an advanced process is the use of fermentation coupled with in situ product removal (ISPR) via crystallization. nih.gov In this technique, as the magnesium lactate is produced by microorganisms, the conditions (e.g., temperature) are controlled to induce its crystallization directly within the fermenter. nih.gov This continuous removal of the product from the solution prevents feedback inhibition of the microorganisms, leading to significantly higher product concentrations and productivity compared to traditional batch or fed-batch fermentation. nih.gov One study demonstrated that an ISPR process for magnesium lactate production reached a product concentration of 143 g/L with a productivity of 2.41 g/L/h. nih.gov

Table 3: Performance of In Situ Product Removal (ISPR) for Magnesium Lactate Production

| Parameter | Value | Reference |

| Final Product Concentration | 143 g L⁻¹ | nih.gov |

| Productivity | 2.41 g L⁻¹h⁻¹ | nih.gov |

| Overall Yield | 94.3% | nih.gov |

| Average Medium Reuse Rate | 64.0% | nih.gov |

| Average Product Removal Rate | 77.7% | nih.gov |

| Water Savings (vs. Fed-Batch) | 40% | nih.gov |

Interdisciplinary Collaborations in Chemical Physics and Materials Engineering

The full potential of this compound can be unlocked through collaborations that bridge fundamental scientific understanding with applied engineering. The fields of chemical physics and materials engineering, in particular, offer synergistic perspectives for future research and development.

From a chemical physics standpoint, there is a need for a deeper fundamental understanding of the compound's structure-property relationships. rilem.net This involves detailed studies of its crystal structure, the nature of the bonding between the magnesium ion and the lactate molecules, and the role of the water of hydration. Advanced computational modeling, such as density functional theory (DFT), can be used to simulate its electronic structure and predict physical properties. This fundamental knowledge is analogous to research on other hydrated compounds, like magnesium silicate (B1173343) hydrates, where understanding the structure at a molecular level allows for the development of thermodynamic models to optimize their formation and use. rilem.net Such insights are crucial for controlling polymorphism and designing materials with specific dielectric, optical, or mechanical properties.

From a materials engineering perspective, the focus is on translating these fundamental properties into functional materials and applications. As an organic salt derived from lactic acid, this compound is an interesting candidate for applications in biodegradable materials. Lactic acid is the monomer for polylactic acid (PLA), a widely used bioplastic. mdpi.com Materials engineers could explore the role of this magnesium salt as an additive in PLA or other biopolymers to modify their mechanical properties, degradation rates, or thermal stability. Furthermore, its established use as a bioavailable magnesium source opens avenues in biomedical materials engineering, such as its incorporation into biodegradable scaffolds for tissue engineering or as a component in functional coatings for medical implants. jungbunzlauer.com

Collaborative projects between chemical physicists and materials engineers can create a powerful feedback loop: fundamental models of the material's behavior can guide the design of new composites, while the empirical performance of these new materials can validate and refine the underlying physical models.

Conclusion of Research on Magnesium 2 Hydroxypropanoate Trihydrate

Synthesis of Key Research Accomplishments

Research into magnesium 2-hydroxypropanoate trihydrate has led to significant accomplishments in its synthesis and characterization. A key achievement is the development of various synthetic routes, moving from basic laboratory preparations to more controlled and sustainable methods.

One notable method involves the reaction of magnesium hydroxide (B78521) with lactic acid. A more recent and environmentally conscious approach utilizes fermentation. For instance, studies have demonstrated the successful synthesis of magnesium dilactate through lactic acid fermentation using microorganisms like Lactobacillus paracasei and Lactobacillus plantarum. This biotechnological route offers a sustainable alternative to purely chemical synthesis.

The characterization of this compound is well-established through various analytical techniques. These methods have been crucial in confirming the compound's structure and properties.

| Analytical Technique | Information Obtained |

| X-Ray Diffraction (XRD) | Confirms the crystalline structure and purity of the synthesized compound. |

| Infrared (IR) Spectroscopy | Reveals the coordination of the carboxylate and hydroxyl groups of the lactate (B86563) ligand to the magnesium ion. |

| Thermal Analysis (TG/DTA) | Determines the dehydration steps and thermal stability of the trihydrate form. |

| Scanning Electron Microscopy (SEM) | Visualizes the morphology of the crystals. |

These accomplishments have provided a solid foundation for understanding the fundamental chemistry of this compound.

Identification of Persistent Research Challenges

Despite the progress, several research challenges persist in the study of this compound. A primary challenge lies in controlling the polymorphism and crystal habit of the compound during synthesis. The formation of different crystalline forms can impact its physical properties, such as solubility and dissolution rate, which are critical for its applications.

Another significant challenge is the comprehensive understanding of its solution chemistry. The behavior of the magnesium lactate complex in aqueous environments, including the dynamics of ligand exchange and the formation of various hydrated species, is not yet fully elucidated. nih.gov The high affinity of the magnesium ion for water molecules complicates the study of its coordination environment in solution. nih.gov

Furthermore, while the synthesis from fermentation is promising, optimizing the process for industrial-scale production with high yield and purity remains a hurdle. This includes the selection of robust microbial strains, optimization of fermentation conditions, and efficient downstream processing for crystallization and purification.

Broader Implications for Magnesium Chemistry and Coordination Compounds

The study of this compound has broader implications for the field of magnesium chemistry and coordination compounds. As a simple yet informative model system, it provides insights into the coordination preferences of the magnesium ion with biologically relevant ligands containing both carboxylate and hydroxyl functional groups.

The investigation of its structure and properties contributes to a deeper understanding of how magnesium, a hard Lewis acid, interacts with hard oxygen donor atoms. mdpi.com This knowledge is transferable to more complex systems, including the interaction of magnesium with proteins, enzymes, and nucleic acids, where it plays a crucial role in biological processes. mdpi.com

Moreover, the research into its synthesis, particularly through green chemistry routes like fermentation, sets a precedent for the development of other environmentally friendly processes for producing magnesium coordination compounds.

Outlook on Future Research Trajectories

Future research on this compound is expected to follow several key trajectories. A primary focus will be on the development of advanced synthetic methodologies that allow for precise control over the solid-state architecture of the compound. This includes exploring novel crystallization techniques to produce specific polymorphs and crystal morphologies with desired properties.

In-depth studies of its solution-state behavior using advanced spectroscopic and computational methods will be crucial to unravel the complex equilibria and dynamics of the magnesium lactate species in aqueous environments. This will provide a more complete picture of its behavior under physiologically relevant conditions.

Furthermore, there is a growing interest in exploring the potential of this compound as a precursor for the synthesis of other magnesium-based materials. For example, its controlled thermal decomposition could be a route to producing high-purity magnesium oxide with specific surface areas and morphologies for catalytic or other applications.

Finally, continued research into sustainable and scalable production methods, particularly leveraging biotechnological approaches, will be essential to meet the growing demand for this compound in various industries.

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for Magnesium 2-hydroxypropanoate trihydrate, and how can its purity be ensured?

- Methodological Answer : React magnesium oxide (MgO) with lactic acid (2-hydroxypropanoic acid) in an aqueous medium under controlled pH (~6–7) and temperature (40–60°C). Crystallization is achieved via slow evaporation or cooling. Purity is verified by titration (e.g., complexometric titration with EDTA for Mg²⁺ quantification) and HPLC to confirm the absence of unreacted lactic acid. Pharmacopeial standards recommend maintaining anhydrous conditions during synthesis to avoid unintended hydration states .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in airtight, light-resistant containers at room temperature (20–25°C) with desiccants (e.g., silica gel) to prevent hydration/dehydration. Stability studies indicate degradation risks under acidic conditions or prolonged exposure to humidity. Regular monitoring via Karl Fischer titration ensures water content consistency .

Q. What analytical techniques are recommended for confirming the compound’s hydration state?